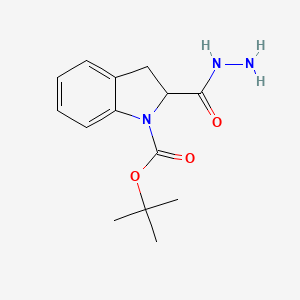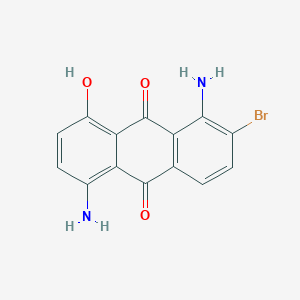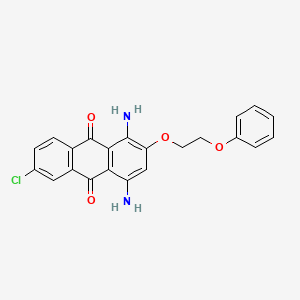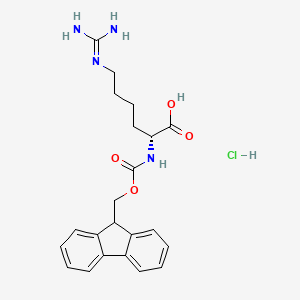![molecular formula C7H5BrN2OS B13133997 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine is a heterocyclic compound that contains a bromine atom, a methylthio group, and an oxazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine, followed by cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction Reactions: The compound can be reduced under specific conditions to modify the oxazole or pyridine rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxazole or pyridine rings.
Applications De Recherche Scientifique
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Uniqueness
4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine is unique due to the presence of the methylthio group, which can impart different chemical reactivity and biological activity compared to its tert-butyl analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities .
Propriétés
Formule moléculaire |
C7H5BrN2OS |
|---|---|
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
4-bromo-2-methylsulfanyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-12-7-10-5-4(11-7)2-3-9-6(5)8/h2-3H,1H3 |
Clé InChI |
RNRJQYUWBSPINF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C=CN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)



![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)



![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)

